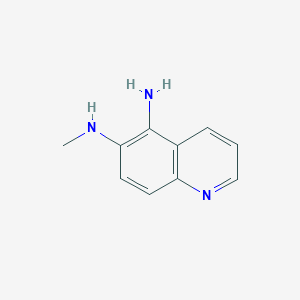

N6-Methylquinoline-5,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-N-methylquinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBLHRTAVWXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161931 | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-98-9 | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014204989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N6 Methylquinoline 5,6 Diamine and Its Analogues

Classical Synthetic Approaches to the Quinoline-Diamine Core Structure

Traditional methods for quinoline (B57606) synthesis, established for over a century, provide the foundational routes to the core structure. These methods often require harsh reaction conditions but are still relevant in many synthetic pathways.

Skraup Synthesis : This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline. organicreactions.orgwikipedia.org The reaction is known for being vigorous. wikipedia.orgresearchgate.net To synthesize a quinoline-diamine, a di-substituted aromatic amine would be the logical starting material, although the harsh, acidic conditions could pose a challenge for the stability of the amino groups. Modifications to the Skraup synthesis can yield quinolines substituted in the hetero ring by using a substituted acrolein or a vinyl ketone instead of glycerol. organicreactions.org

Friedländer Synthesis : The Friedländer synthesis is a widely used and efficient method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, often in the presence of an acid or base catalyst. wikipedia.orgnih.govnih.gov This method is advantageous for producing polysubstituted quinolines. nih.gov For the synthesis of a quinoline-diamine, an appropriately substituted 2-amino-nitrobenzaldehyde could be used, followed by reduction of the nitro group. The reaction has been optimized using various catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids. wikipedia.orgorganic-chemistry.org

Pfitzinger Reaction : This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.orgiipseries.org The initial step involves the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound. wikipedia.org To adapt this for a quinoline-diamine synthesis, a substituted isatin bearing a protected amino group or a nitro group could be employed, with subsequent deprotection or reduction.

Table 1: Overview of Classical Quinoline Syntheses

| Synthesis Name | Reactants | Conditions | Key Features |

| Skraup | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | High temperature, strong acid | Can be violent; yields quinolines from anilines. organicreactions.orgwikipedia.org |

| Friedländer | 2-aminobenzaldehyde/ketone, compound with α-methylene group | Acid or base catalysis | Versatile for polysubstituted quinolines. wikipedia.orgnih.gov |

| Pfitzinger | Isatin, carbonyl compound, base | Basic conditions | Yields quinoline-4-carboxylic acids. wikipedia.orgiipseries.org |

An alternative to building the quinoline ring with the diamine functionality already in place is to introduce the amino groups onto a pre-existing quinoline scaffold. This often involves the following strategies:

Nitration and Reduction : A common approach is the nitration of the quinoline ring, followed by reduction of the nitro groups to amino groups. The regioselectivity of the nitration is crucial and depends on the existing substituents on the quinoline ring.

Nucleophilic Aromatic Substitution : In cases where the quinoline ring is substituted with a good leaving group, such as a halogen, a nucleophilic aromatic substitution reaction can be employed to introduce an amino group. mdpi.com

Late-stage Functionalization : This involves the direct introduction of amino groups onto the quinoline core. This can be a challenging transformation but offers a more direct route.

Modern Approaches in N6-Methylquinoline-5,6-diamine Synthesis

Contemporary synthetic methods focus on improving efficiency, selectivity, and sustainability. These approaches often utilize transition-metal catalysis and adhere to the principles of green chemistry.

Palladium-Catalyzed Synthesis : Palladium catalysts have been effectively used in modified Friedländer syntheses. For instance, 2-aminobenzyl alcohol can react with various ketones in the presence of a palladium catalyst to yield quinolines. researchgate.net Another approach involves the palladium-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org Palladium catalysis is also instrumental in C-N bond formation, which is crucial for introducing amino groups. mit.edu

Rhodium-Catalyzed Cyclization : Rhodium catalysts have shown promise in the synthesis of quinolines through various cyclization strategies. rsc.org One such method involves the rhodium-catalyzed cyclization of aniline (B41778) derivatives with alkynyl esters to regioselectively produce quinoline carboxylates. mdpi.com Another innovative approach is the rhodium-catalyzed cascade cyclization of carboranyl N-arylimines with vinyl ketones. rsc.org Furthermore, rhodium complexes can catalyze the reaction between aminoarenes and aldehydes to give substituted quinolines in good yields. oup.com

Table 2: Examples of Transition-Metal Catalyzed Quinoline Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Advantages |

| Palladium | Modified Friedländer | 2-aminobenzyl alcohol, ketones | Recyclable catalyst system. researchgate.net |

| Rhodium | Cyclization | Aniline derivatives, alkynyl esters | High regioselectivity. mdpi.com |

| Rhodium | Cascade Cyclization | Carboranyl N-arylimines, vinyl ketones | One-step construction of complex heterocycles. rsc.org |

The principles of green chemistry are increasingly being applied to quinoline synthesis to reduce environmental impact. nih.govresearchgate.netijpsjournal.com This includes:

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695). researchgate.net

Catalytic Methods : Employing catalysts, especially recyclable ones like nanocatalysts, to reduce waste and improve reaction efficiency. acs.org

Energy Efficiency : Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.netijpsjournal.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. An electrochemical adaptation of the Friedländer reaction, for example, achieves high atom economy and avoids hazardous reducing agents. rsc.org

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of a specific isomer like this compound.

Chemoselectivity : In the context of this compound, a key challenge is the selective methylation of the N6 amino group without affecting the N5 amino group. This can be achieved by using a hindered base to prevent over-alkylation.

Regioselectivity : The placement of the amino groups at the 5 and 6 positions of the quinoline ring requires precise control. The choice of starting materials and reaction conditions in classical methods like the Friedländer synthesis can direct the cyclization to achieve the desired isomer. wikipedia.org Modern catalytic methods, such as the rhodium-catalyzed cyclization of anilines and alkynyl esters, can also offer high regioselectivity. mdpi.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is rooted in established methods for quinoline construction, followed by functional group manipulations to introduce desired substituents. The core quinoline structure can be assembled through classic reactions like the Skraup or Doebner-von Miller synthesis, which involves the reaction of an appropriately substituted aniline with glycerol or α,β-unsaturated carbonyl compounds, respectively, under acidic conditions. iipseries.orgorganicreactions.orgwikipedia.orgpharmaguideline.com For instance, the Skraup synthesis uses an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. organicreactions.org Modifications to these methods, such as using acetylated amines, have been shown to improve yields and reduce the harshness of the reaction. cdnsciencepub.com

Once the quinoline-5,6-diamine (B1297419) scaffold is obtained, for example by reduction of a 6-nitro-quinolin-5-amine precursor using reagents like tin(II) chloride (SnCl₂), further derivatization can be performed. semanticscholar.org The synthesis of the target compound, this compound, is achieved through selective N-methylation of the diamine at the 6-position.

Systematic Exploration of Structural Modifications and Substituent Effects

The systematic exploration of structural modifications on the this compound scaffold is a key strategy for developing new compounds with tailored properties. This involves introducing a variety of substituents at different positions on the quinoline ring and modifying potential linker moieties.

Ring Substitutions: The introduction of substituents onto the quinoline core is a common strategy to modulate the electronic and steric properties of the molecule. This can be achieved either by starting with an already substituted aniline in a classic quinoline synthesis or by direct modification of the quinoline ring. pharmaguideline.comnih.gov For example, electrophilic cyclization of N-(2-alkynyl)anilines can produce quinolines with halogens (I, Br), or phenylseleno groups at the 3-position. nih.govacs.org These halogenated quinolines are particularly valuable as they can be further functionalized through cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or vinyl groups. acs.org The choice of N-protecting group on the aniline precursor can also have an unanticipated effect, directing the outcome of cascade reactions to produce either polysubstituted quinolines or chiral 1,4-dihydroquinolines. nih.gov

Side-Chain and Linker Modifications: Analogues can be created by modifying or adding side chains to the diamine groups. For instance, condensation of the quinoline-5,6-diamine with various aromatic aldehydes can produce N6-benzylidene-quinoline-5,6-diamine intermediates, which can then be cyclized to form fused imidazole (B134444) rings. semanticscholar.org This demonstrates how the diamine functionality serves as a handle for significant structural elaboration.

The table below summarizes various synthetic strategies for modifying the quinoline core, which are applicable to the synthesis of this compound analogues.

| Modification Type | Synthetic Method | Reactants/Reagents | Resulting Structure | Reference |

| Core Quinoline Synthesis | Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, Acid (e.g., HCl) | Substituted Quinoline | iipseries.orgwikipedia.org |

| Core Quinoline Synthesis | Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Substituted Quinoline | organicreactions.orgpharmaguideline.com |

| C3-Halogenation | Electrophilic Cyclization | N-(2-alkynyl)aniline, I₂, ICl, or Br₂ | 3-Haloquinoline | nih.gov |

| Fused Ring Formation | Condensation & Cyclization | Quinoline-5,6-diamine, Aromatic Aldehyde, I₂ | Imidazo[4,5-f]-quinoline | semanticscholar.org |

| C-C Bond Formation | Suzuki Coupling | 3-Iodoquinoline derivative, Boronic acid, Pd catalyst | 3-Aryl/vinyl-quinoline | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Stereoselective Synthesis of Chiral this compound Analogues

The development of chiral analogues of this compound requires stereoselective synthetic methods that can control the three-dimensional arrangement of atoms, particularly when creating saturated, non-aromatic rings from the quinoline core. Asymmetric hydrogenation is a primary strategy to achieve this, yielding optically active tetrahydroquinolines which are important structural motifs in many natural products and pharmaceuticals. dicp.ac.cnpku.edu.cn

The asymmetric hydrogenation of the quinoline ring can be catalyzed by transition metal complexes containing chiral ligands. dicp.ac.cn Iridium and Ruthenium catalysts are particularly effective. For example, Iridium complexes with chiral phosphine (B1218219) ligands like MeO-BIPHEP, P-Phos, and SYNPHOS have been used for the asymmetric hydrogenation of 2-substituted quinolines, producing chiral tetrahydroquinolines with high enantioselectivity (up to 96% ee). dicp.ac.cnpku.edu.cn Similarly, phosphine-free chiral cationic Ruthenium catalysts have proven highly effective and can provide facile access to a variety of optically active 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pku.edu.cn More recently, earth-abundant manganese catalysts with chiral pincer ligands have also shown outstanding activity and enantioselectivity (up to 97% ee) in the hydrogenation of quinolines. nih.gov

Another powerful approach is organocatalysis. Chiral Brønsted acids, such as BINOL-derived phosphoric acids (BPAs), can catalyze reactions like the Friedländer synthesis or cascade reactions to produce axially chiral quinolines or fully substituted chiral tetrahydroquinolines with excellent enantioselectivity (>99% ee). acs.orgnih.govunibo.it These methods often proceed via an enantioselective Michael addition or aza-cyclization cascade. acs.org The choice of organocatalyst and reaction conditions is crucial for achieving high stereocontrol.

The following table highlights key catalyst systems used in the stereoselective synthesis of chiral quinoline derivatives.

| Catalyst System | Reaction Type | Substrate Type | Stereochemical Outcome (ee) | Reference |

| Ir-complex / (R)-MeO-BIPHEP | Asymmetric Hydrogenation | 2,6-Substituted Quinolines | Up to 96% ee | pku.edu.cn |

| Ir-complex / Xyl-P-Phos | Asymmetric Hydrogenation | 2-Alkylquinolines | Up to 92% ee | dicp.ac.cn |

| Chiral Pincer Manganese Complex | Asymmetric Hydrogenation | Quinolines | Up to 97% ee | nih.gov |

| Diphenylprolinol TMS ether | Organocatalytic Cascade | Aldehydes + 2-Amino-β-nitrostyrenes | >99% ee | acs.org |

| Chiral Phosphoric Acid (BPA) | Atroposelective Friedländer Annulation | 2-Aminoaryl ketones + α-Methylene carbonyls | Up to 97% ee | nih.gov |

| Ru(η³-methallyl)₂(cod)–PhTRAP | Asymmetric Hydrogenation | 8-Substituted Quinolines | Up to 91:9 er | rsc.org |

This table is interactive and can be sorted by clicking on the column headers. 'ee' stands for enantiomeric excess, and 'er' for enantiomeric ratio.

Chemical Reactivity and Reaction Mechanisms of N6 Methylquinoline 5,6 Diamine

Reactivity of the Diamine Functionality in N6-Methylquinoline-5,6-diamine

The adjacent primary and secondary amine groups are the primary centers of reactivity for many transformations, engaging in a variety of reactions typical of aromatic amines.

The nucleophilic nitrogen atoms of the diamine moiety readily participate in amination and alkylation reactions. These reactions involve the formation of new carbon-nitrogen bonds, allowing for the extension of the molecular framework. The primary amine at C5 is generally more sterically accessible and reactive than the secondary amine at N6.

Reductive amination, a process that forms amines from carbonyl compounds, can be applied to further functionalize the primary amine group. organic-chemistry.org For instance, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) would yield a secondary or tertiary amine at the C5 position. Similarly, direct alkylation using alkyl halides can introduce additional alkyl groups, although this method risks over-alkylation. More controlled methods, such as the Buchwald-Hartwig amination, could be employed to form new C-N bonds with aryl halides, though this often requires a palladium catalyst. acs.org

Selective methylation of a primary amine in the presence of a secondary amine can be challenging, but specific reagents and conditions can achieve this. For example, in the synthesis of the related N6-methylquinoxaline-5,6-diamine, selective methylation is achieved using methyl iodide with a hindered base, a technique that could be adapted for the quinoline (B57606) analogue.

Table 1: Potential Alkylation and Amination Reactions

| Reaction Type | Reagent Example | Position of Reaction | Potential Product |

| Reductive Alkylation | Aldehyde/Ketone + NaBH₄ | C5-NH₂ | 5-N-alkyl/dialkylamino-6-methylaminoquinoline |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | C5-NH₂ and N6-NHCH₃ | Potential for mixture of N-alkylated products |

| Buchwald-Hartwig Amination | Aryl Halide + Pd catalyst | C5-NH₂ | 5-N-arylamino-6-methylaminoquinoline |

Condensation reactions are a cornerstone of amine chemistry. This compound can react with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netderpharmachemica.com This reaction typically occurs via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Given the two amine groups, the reaction with one equivalent of an aldehyde or ketone is expected to be regioselective. The primary amine at the C5 position is more reactive and less sterically hindered than the secondary N6-methylamine, leading to the preferential formation of a Schiff base at the C5 position. This is analogous to the reaction of 4,6-diamino-2-methylquinoline with benzaldehyde, which forms a di-imine product upon reaction with excess aldehyde. asianpubs.org The formation of a Schiff base introduces a C=N double bond, which can be a useful handle for further synthetic transformations or serve as a ligand for metal complexes. researchgate.netalayen.edu.iq

The general mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to yield the final imine product, often catalyzed by acid or heat. researchgate.net

Table 2: Schiff Base Formation Reactions

| Carbonyl Reagent | Expected Product Structure | Reaction Condition Example |

| Benzaldehyde | N-(phenylmethylidene)-6-(methylamino)quinolin-5-amine | Reflux in ethanol (B145695) or methanol (B129727) |

| Acetone | N-(propan-2-ylidene)-6-(methylamino)quinolin-5-amine | Acid/base catalysis or heat researchgate.net |

| Glyoxal (B1671930) | Forms a more complex, potentially cyclized product (see 3.1.3) | Neutral or acidic conditions |

The ortho-diamine arrangement in this compound is ideal for cyclization reactions, leading to the formation of a new heterocyclic ring fused to the quinoline system. These reactions are valuable for creating complex, polycyclic aromatic systems.

A common reaction involves the condensation of the diamine with 1,2-dicarbonyl compounds. For example, reaction with glyoxal or benzil (B1666583) would lead to the formation of a pyrazine (B50134) ring, resulting in an imidazo[4,5-f]quinoline derivative. Similarly, reaction with carboxylic acids or their derivatives (like esters or acid chlorides) can form a fused imidazole (B134444) ring. For example, heating with formic acid would yield a derivative of 1H-imidazo[4,5-f]quinoline. Such cyclizations are fundamental in heterocyclic synthesis. uni-regensburg.de

These reactions proceed through initial condensation at one amine group, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the stable aromatic fused ring. mdpi.com The Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters, illustrating a general principle of intramolecular cyclization driven by the formation of stable rings. masterorganicchemistry.com

Table 3: Representative Cyclization Reactions

| Cyclizing Agent | Resulting Fused Ring System | Product Name Example |

| Glyoxal (OHC-CHO) | Fused Pyrazine | A derivative of Imidazo[4,5-f]quinoline |

| Formic Acid (HCOOH) | Fused Imidazole | A derivative of 1H-Imidazo[4,5-f]quinoline |

| Phosgene (COCl₂) | Fused Imidazolone | An Imidazo[4,5-f]quinolin-2(1H)-one derivative |

Reactivity of the Quinoline Core in this compound

The reactivity of the quinoline ring itself is significantly modulated by the strongly electron-donating diamine substituents.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. masterorganicchemistry.com

In this compound, the C5-amino and C6-methylamino groups are powerful activating groups, meaning they increase the rate of electrophilic substitution by donating electron density to the ring and stabilizing the cationic intermediate (the arenium ion). wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are ortho, para-directing.

The C5-NH₂ group directs incoming electrophiles to the C6-position (blocked) and the C4-position .

The C6-NHCH₃ group directs incoming electrophiles to the C5-position (blocked) and the C7-position .

The nitrogen atom in the quinoline ring is deactivating and directs electrophiles to other rings in fused systems, but its influence is likely overcome by the powerful activating effect of the diamine groups on the carbocyclic ring.

Considering these directing effects, the most probable sites for electrophilic attack are the C7 and C4 positions. Therefore, reactions like nitration (with HNO₃/H₂SO₄), halogenation (e.g., with Br₂), or sulfonation would be expected to yield a mixture of 7-substituted and 4-substituted products. The steric environment and specific reaction conditions would influence the ratio of these isomers.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C2 | Influenced by quinoline N (deactivated) | Low |

| C3 | Influenced by quinoline N (deactivated) | Low |

| C4 | para to C5-NH₂ (strongly activated) | High |

| C7 | ortho to C6-NHCH₃ (strongly activated) | High |

| C8 | para to quinoline N, but less activated | Moderate |

The quinoline ring system, being somewhat electron-deficient due to the electronegative nitrogen, can be susceptible to nucleophilic attack, especially at the C2 and C4 positions. However, the presence of the two potent electron-donating groups (NH₂ and NHCH₃) at C5 and C6 drastically increases the electron density of the entire aromatic system. This increased electron density deactivates the ring towards nucleophilic aromatic substitution (SNAr), making such reactions unlikely unless a strong electron-withdrawing group and a good leaving group are also present on the ring.

However, other transformations of the quinoline scaffold are possible. The electron-rich nature of the ring system makes it susceptible to oxidation. Strong oxidizing agents could potentially lead to ring-opening or the formation of quinoline-diones, similar to how other substituted quinolines or related heterocycles can be oxidized. researchgate.netdss.go.th For example, studies on 6- and 7-bromo-2-methylquinoline-5,8-diones show that they can undergo nucleophilic amination, a reaction that proceeds on an oxidized quinoline core. researchgate.net This suggests that oxidation of this compound could be a pathway to further functionalization via subsequent nucleophilic attack.

Comprehensive Mechanistic Investigations of this compound Transformations

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its structural features as an ortho-diamine fused to a quinoline ring system allow for predictions of its reactivity. The primary transformations of this compound are expected to involve the two adjacent amino groups, particularly in cyclization reactions to form new heterocyclic systems. The most probable reaction is the condensation with 1,2-dicarbonyl compounds to yield phenazine (B1670421) derivatives.

Elucidation of Reaction Pathways and Intermediates

The reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, is anticipated to proceed through a well-established pathway for phenazine synthesis. The reaction likely initiates with the nucleophilic attack of one of the amino groups on a carbonyl carbon of the dicarbonyl compound.

The proposed reaction pathway can be outlined as follows:

Initial Nucleophilic Attack and Imine Formation: The more nucleophilic amino group of this compound attacks one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by dehydration to form a Schiff base (an imine) intermediate. The relative nucleophilicity of the two amino groups can be influenced by the electronic effects of the quinoline ring and the methyl group.

Intramolecular Cyclization: The remaining free amino group then attacks the second carbonyl group in an intramolecular fashion. This step leads to the formation of a dihydrophenazine intermediate.

Aromatization: The dihydrophenazine intermediate subsequently undergoes oxidation to form the stable, aromatic phenazine ring system. This oxidation can often be effected by air or a mild oxidizing agent.

A plausible reaction scheme is depicted below:

Key Intermediates:

Schiff Base (Imine): Formed from the condensation of one amino group with one carbonyl group.

Dihydrophenazine: A partially saturated heterocyclic compound formed after the second intramolecular cyclization.

For the analogous compound, N6-methylquinoxaline-5,6-diamine, the reaction with a diketone is described to proceed via a Schiff base to form a dihydroquinoxaline, which then aromatizes. A similar pathway is highly probable for this compound.

Transition State Analysis

A detailed transition state analysis for the transformations of this compound is not currently available in the scientific literature. Such an analysis would typically be performed using computational chemistry methods, such as Density Functional Theory (DFT), to model the reaction pathway and calculate the energies of the transition states.

For the proposed condensation reaction with a 1,2-dicarbonyl compound, several transition states would be involved:

Transition State of Imine Formation: This would involve the nucleophilic attack of the amine on the carbonyl group and the subsequent steps of proton transfer and water elimination.

Transition State of Intramolecular Cyclization: This is the key ring-forming step, and its energy barrier would be influenced by the conformational flexibility of the Schiff base intermediate and the electrophilicity of the remaining carbonyl group.

Transition State of Aromatization: The energy profile of the final oxidation step would depend on the specific oxidant used.

In the absence of specific computational data for this compound, we can refer to general principles. The transition states for nucleophilic additions to carbonyls are well-studied. The geometry of the transition state for the intramolecular cyclization would likely involve a conformation that brings the nucleophilic amino group and the electrophilic carbonyl carbon into close proximity, with the bond-forming and bond-breaking processes occurring simultaneously.

Coordination Chemistry and Ligand Properties of N6 Methylquinoline 5,6 Diamine

N6-Methylquinoline-5,6-diamine as a Chelating Ligand System

This compound is a heterocyclic aromatic compound that has drawn interest for its potential as a chelating agent in coordination chemistry. A chelating ligand is a substance that has two or more donor atoms capable of binding to a single central metal ion, forming a ring structure known as a chelate. byjus.combyjus.com The structure of this compound, featuring a rigid quinoline (B57606) backbone and two nitrogen donor atoms in the diamine moiety, makes it a prime candidate for forming stable complexes with various metal ions. nih.gov The formation of such chelate rings enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands (which have only one donor atom). byjus.comlumenlearning.com This enhanced stability, known as the chelate effect, is a fundamental principle in coordination chemistry.

Denticity and Coordination Modes (e.g., Bidentate vs. Monodentate)

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. byjus.com this compound functions as a bidentate ligand, meaning it has two donor atoms that can coordinate to a metal center. byjus.comlumenlearning.com These donor atoms are the two nitrogen atoms of the 5,6-diamine group.

The primary coordination mode for this ligand is as a bidentate N,N'-donor. In this arrangement, both the primary amine (-NH2) at the C5 position and the secondary methylamine (B109427) (-NHCH3) at the C6 position bind to the metal ion. This coordination results in the formation of a stable five-membered chelate ring. The formation of five- or six-membered rings is common for bidentate ligands as it minimizes ring strain. byjus.com While theoretically possible for the ligand to act as a monodentate donor through just one of the amine nitrogens, the bidentate chelation is significantly more favorable due to the thermodynamic stability gained from the chelate effect.

Ligand Design Principles for this compound

The design of this compound as a ligand incorporates several key principles to control the properties of its metal complexes. acs.orgnajah.edu

Rigid Backbone: The quinoline ring system provides a rigid, planar scaffold. This pre-organizes the two nitrogen donor atoms in a favorable orientation for chelation, reducing the entropic penalty of complex formation and leading to more stable complexes.

Donor Atom Type: The use of nitrogen atoms as donors makes it a good ligand for a wide range of transition metals and some main group metals, which often have a high affinity for nitrogen.

Steric and Electronic Tuning: The methyl group on the N6 nitrogen atom introduces specific steric and electronic effects. Compared to the unsubstituted quinoline-5,6-diamine (B1297419), the methyl group increases the steric bulk around the coordination site. Electronically, the methyl group is electron-donating, which increases the basicity (Lewis base character) of the N6 nitrogen, potentially strengthening the metal-ligand bond.

Chelate Ring Size: The placement of the diamine functionality at adjacent positions (C5 and C6) is a deliberate design choice to facilitate the formation of a highly stable five-membered chelate ring upon coordination with a metal ion. byjus.com

These design elements allow for the systematic modification of the ligand to fine-tune the steric and electronic properties of the resulting metal complexes for various applications. acs.org

Formation and Characterization of Metal Complexes of this compound

The formation of metal complexes involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be isolated as solids and characterized to determine their stoichiometry and structure.

Coordination with Transition Metals

This compound and its parent structure, quinoline, readily form complexes with transition metals. The nitrogen atoms of the diamine act as Lewis bases, donating electron pairs to the vacant orbitals of a transition metal ion (a Lewis acid). byjus.comlumenlearning.com While specific studies detailing the isolation of this compound complexes are not widely reported in the provided search results, the chemistry of related quinoline-based diamine and Schiff base ligands provides strong evidence for its coordinating ability. bendola.comresearchgate.net For instance, ligands derived from 8-aminoquinoline (B160924) are known to form stable octahedral and square planar complexes with metals like cobalt(II), nickel(II), copper(II), and palladium(II). bendola.com Similarly, iron(III) complexes with nitrogen-donating chelate ligands have been studied for their kinetics and mechanism. najah.edu It is expected that this compound would form complexes with a 1:1, 1:2, or 1:3 metal-to-ligand ratio depending on the metal's coordination number and the reaction stoichiometry. researchgate.net For example, a metal ion seeking a coordination number of six, like Co(II) or Fe(II), could potentially bind three bidentate ligands to form an octahedral complex, [M(N6-MQD)3]n+. lumenlearning.com

Complexation with Main Group Metals

The coordination chemistry of this compound is not limited to transition metals. It can also form complexes with main group metals. For example, zinc(II), a d¹⁰ main group metal, readily forms complexes with nitrogen-containing ligands. bendola.com Given its preference for four-coordinate tetrahedral or six-coordinate octahedral geometries, zinc(II) could form complexes such as [Zn(N6-MQD)Cl2] or [Zn(N6-MQD)2]2+. lumenlearning.com Studies on related hydroxyquinoline ligands have demonstrated their ability to chelate iron, which is technically a transition metal but whose chelation is also relevant in biological systems often involving main group ions. nih.gov The principles of Lewis acid-base interactions that govern complexation are universal, applying to both main group and transition elements. libretexts.org

Spectroscopic and Structural Analysis of this compound Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of ligands like this compound. These methods confirm the coordination of the ligand to the metal and provide insight into the structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the diamine group. Upon complexation, the stretching frequencies of the N-H bonds in the amine groups are expected to shift to lower wavenumbers due to the donation of electron density to the metal, which weakens the N-H bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes (e.g., with Zn(II)). The chemical shifts of the protons and carbons on the quinoline ring, especially those near the diamine groups, would change significantly upon coordination, providing evidence of ligand binding.

Mass Spectrometry: Mass spectrometry is a crucial tool to confirm the formation of the complex and its stoichiometry. It can detect the molecular ion peak corresponding to the metal complex, such as [M(Ligand)n]+, confirming the metal-to-ligand ratio. nih.gov

UV-Visible Spectroscopy: For complexes of transition metals with partially filled d-orbitals, UV-Vis spectroscopy reveals electronic transitions (d-d transitions) that are characteristic of the complex's geometry. researchgate.net For example, octahedral and square planar copper(II) complexes exhibit distinct absorption bands. researchgate.netresearchgate.net The color of the complex solution is a direct result of these transitions. lumenlearning.com

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Copper(II), ESR spectroscopy provides information about the electronic environment of the unpaired electron. researchgate.net The g-tensor values can help determine the ground electronic state and the geometry of the complex. For instance, a g|| value greater than g⊥ and 2.3 often suggests an ionic bond character between the metal and ligand in a square-planar or octahedral geometry. researchgate.net

The table below summarizes typical spectroscopic data observed for metal complexes with similar N,N'-bidentate quinoline-type ligands.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift of ν(N-H) bands to lower frequency | Coordination of amine nitrogen atoms to the metal center. |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region | d-d electronic transitions, indicative of geometry (e.g., octahedral, square planar). researchgate.net |

| Mass Spectrometry | Detection of molecular ion peaks, e.g., [M(L)₂]⁺, [M(L)Cl]⁺ | Confirmation of complex formation and stoichiometry. nih.gov |

| ESR (for Cu(II)) | g |

Influence of this compound Structure on Coordination Geometry and Complex Stability

The coordination behavior of this compound is primarily dictated by the interplay of its bidentate diamine functionality, the steric and electronic effects of the N6-methyl group, and the aromatic quinoline backbone.

As a bidentate ligand, this compound can form a stable five-membered chelate ring with a metal ion through the two nitrogen atoms of the diamine group. The formation of such a chelate ring generally enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. nih.govaakash.ac.in

The N6-methyl group is expected to exert a significant influence on both the coordination geometry and the stability of the metal complexes.

Steric Hindrance: The methyl group introduces steric bulk in proximity to one of the coordinating nitrogen atoms. This steric hindrance can affect the bond angles and distances within the coordination sphere. Depending on the size of the metal ion and the other ligands present, the methyl group may cause distortions from ideal geometries (e.g., octahedral or square planar) to minimize steric clashes. nih.gov For instance, in related substituted bipyridine complexes, bulky substituents have been shown to cause a twist in the ligand to accommodate the steric strain. researchgate.net A similar effect could be anticipated here, potentially influencing the planarity of the coordinated ligand.

The stability of complexes formed with this compound will also be influenced by the nature of the metal ion, following established trends such as the Irving-Williams series for divalent first-row transition metals (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). aakash.ac.ingcnayanangal.com The charge and size of the metal ion are also critical factors; smaller, more highly charged metal ions generally form more stable complexes. aakash.ac.in

To illustrate the expected trends in stability, the following table presents hypothetical stability constant data for this compound complexes with various metal ions, based on general principles of coordination chemistry.

| Metal Ion | Expected Coordination Geometry | Predicted Relative Stability (log K) | Key Influencing Factors |

| Cu(II) | Distorted Square Planar/Octahedral | High | Jahn-Teller effect, strong chelate effect. |

| Ni(II) | Octahedral | Moderate to High | Good match for chelate ring size, moderate steric influence. |

| Zn(II) | Tetrahedral/Octahedral | Moderate | Flexible coordination geometry, less influenced by ligand field stabilization. |

| Co(II) | Octahedral | Moderate | Intermediate stability in the Irving-Williams series. |

| Pt(II) | Square Planar | Very High | Strong preference for square planar geometry with N-donor ligands. |

Supramolecular Assembly and Self-Organization involving this compound Metal Complexes

The structural characteristics of this compound make its metal complexes excellent candidates for the formation of intricate supramolecular assemblies. These assemblies are governed by non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The this compound ligand possesses two amine groups, one primary (at C5) and one secondary (at N6), which can act as hydrogen bond donors. nih.govnih.gov After coordination to a metal center, these amine groups, along with any coordinated solvent molecules (e.g., water), can participate in extensive hydrogen bonding networks with counter-ions or other complex molecules. researchgate.netmdpi.com The formation of charge-assisted hydrogen bonds, where the complex cation interacts with anionic counter-ions, can be a particularly strong driving force for self-assembly. mdpi.com For instance, studies on co-crystals of 6-methylquinoline (B44275) with various carboxylic acids have demonstrated the formation of robust hydrogen-bonded networks. nih.gov

The combination of coordinative bonds holding the complex together and weaker, non-covalent forces directing their self-organization allows for the construction of highly ordered and potentially functional supramolecular materials.

The following table summarizes the key non-covalent interactions and their potential role in the supramolecular assembly of this compound metal complexes.

| Interaction Type | Participating Groups | Expected Role in Supramolecular Assembly |

| Hydrogen Bonding (Donor) | -NH2 (C5-amine), -NH- (N6-amine), Coordinated solvent (e.g., H2O) | Directional control of assembly, formation of 1D, 2D, or 3D networks. |

| Hydrogen Bonding (Acceptor) | Quinoline nitrogen, Anionic counter-ions | Linkage of complex units, stabilization of the crystal lattice. |

| π-π Stacking | Quinoline aromatic system | Stabilization of layered or columnar structures, contribution to crystal packing density. |

| van der Waals Forces | Methyl group, Alkyl backbone | Fine-tuning of intermolecular distances and overall packing. |

Advanced Spectroscopic and Analytical Characterization of N6 Methylquinoline 5,6 Diamine

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Structure and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

For N6-Methylquinoline-5,6-diamine, the FT-IR spectrum is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups would appear as distinct peaks in the region of 3300-3500 cm⁻¹. The primary amine (at C5) would likely show two bands (symmetric and asymmetric stretching), while the secondary N-methylamine (at C6) would display a single, sharp band. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed around 2850-2960 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline (B57606) ring system are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. N-H bending vibrations would likely appear in the 1550-1650 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The aromatic ring system of the quinoline core should produce strong Raman signals, particularly the ring breathing modes, which are often characteristic of the substitution pattern. The symmetric stretching of the C-N bonds and the vibrations of the methyl group would also be observable. By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be achieved, aiding in the confirmation of the molecular structure.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

| N-H (Primary Amine) | 3300-3500 | Asymmetric & Symmetric Stretch |

| N-H (Secondary Amine) | 3300-3500 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| C=C, C=N (Quinoline) | 1400-1650 | Ring Stretch |

| N-H | 1550-1650 | Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques) for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of structural information. The aromatic protons on the quinoline ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would depend on their position and the electronic effects of the amino and methylamino substituents. The proton of the N-H group of the secondary amine and the two protons of the primary amine group would likely appear as broad singlets, and their chemical shifts could be solvent-dependent. The methyl group protons would give rise to a sharp singlet, typically in the range of 2.5-3.5 ppm, with its exact position influenced by the electronic environment of the nitrogen atom to which it is attached.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the quinoline ring would appear in the aromatic region (110-160 ppm). The chemical shifts would be influenced by the electron-donating amino groups, which would cause an upfield shift for the carbons they are attached to and for the ortho and para carbons. The methyl carbon would resonate in the aliphatic region, likely between 20 and 40 ppm.

2D-NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons and for confirming the position of the methyl group on the nitrogen at the 6-position.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 9.0 | d, t, dd |

| NH₂ | Variable (broad) | s |

| NH | Variable (broad) | s |

| CH₃ | 2.5 - 3.5 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 110 - 160 |

| CH₃ | 20 - 40 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural confirmation.

Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) in the positive ion mode. HRMS would allow for the determination of the exact mass of this ion, which can be used to calculate the elemental formula, confirming the presence of the correct number of carbon, hydrogen, and nitrogen atoms.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. Plausible fragmentation could involve the loss of a methyl radical (•CH₃) from the N-methyl group, or the loss of ammonia (B1221849) (NH₃) from the primary amine. Cleavage of the quinoline ring system could also occur under higher collision energies, leading to a series of fragment ions that can be rationalized based on the structure of the parent molecule. The fragmentation of related quinoline systems often involves cleavages within the heterocyclic ring. nih.gov

Table 4: Expected HRMS Data for this compound (C₁₀H₁₁N₃)

| Ion | Calculated Exact Mass |

| [M] | 173.0953 |

| [M+H]⁺ | 174.1031 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Emission Spectroscopy) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands in the UV and possibly the visible region, characteristic of the extended π-conjugated system of the quinoline ring. The presence of the electron-donating amino and methylamino groups is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline, extending the absorption to longer wavelengths. The spectrum of aminoquinolines is known to be influenced by such substitutions. researchgate.net

If the compound is fluorescent, an emission spectrum can be recorded by exciting at one of the absorption maxima. The emission spectrum would typically be a mirror image of the lowest energy absorption band and would be red-shifted (Stokes shift). The fluorescence quantum yield and lifetime could also be determined to provide a more complete picture of the molecule's photophysical behavior. These properties are often sensitive to the solvent environment and pH.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the quinoline ring system and the geometry around the nitrogen atoms. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amine groups, would be elucidated. Such detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis

To ensure the purity of a synthesized batch of this compound and to analyze it within complex mixtures, advanced separation techniques are employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for assessing the purity of this compound. Using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), a sharp, symmetrical peak would be expected for the pure compound. The retention time would be characteristic of the compound under the specific chromatographic conditions. Purity can be assessed by the area percentage of the main peak, and the method can be validated for linearity, accuracy, and precision.

Capillary Electrophoresis (CE): As a high-efficiency separation technique, CE could also be used for purity assessment. Given the basic nature of the amine groups, the compound would be positively charged in an acidic buffer, allowing for its separation based on its charge-to-size ratio. CE can offer very high resolution and is particularly useful for separating closely related impurities.

Computational and Theoretical Investigations of N6 Methylquinoline 5,6 Diamine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of N6-Methylquinoline-5,6-diamine. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a widely used method that balances computational cost and accuracy for studying organic molecules. scirp.orgnih.gov These calculations can provide detailed insights into the molecule's geometry, electronic properties, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would be performed using a method like DFT with a suitable basis set, such as 6-31G* or higher, to accurately model its structure. bioline.org.br

Table 1: Conceptual Optimized Geometric Parameters for this compound This table presents hypothetical, yet chemically reasonable, values for key geometric parameters as would be predicted by DFT calculations. Actual values would require specific computation.

| Parameter | Atom(s) Involved | Predicted Value | Significance |

|---|---|---|---|

| Bond Length | C5-N (amino) | ~1.38 Å | Indicates partial double bond character due to resonance with the aromatic ring. |

| Bond Length | C6-N (methylamino) | ~1.39 Å | Similar to the C5-N bond, influenced by electronic effects of the methyl group. |

| Bond Angle | C4-C5-C10 | ~120° | Consistent with sp2 hybridization in the aromatic ring. |

| Dihedral Angle | C10-C5-N-H | ~0° or ~180° | Determines the orientation of the amino group relative to the quinoline (B57606) plane. |

| Dihedral Angle | C5-C6-N-C(methyl) | Variable | Represents the rotational freedom of the methylamino group. |

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity and interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich diamine-substituted benzene (B151609) ring portion, reflecting its electron-donating character. Conversely, the LUMO is likely distributed over the electron-deficient pyridine (B92270) part of the quinoline ring system. rsc.orgscirp.org DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution. From these energies, key electronic descriptors can be calculated to predict reactivity. uobaghdad.edu.iq

Table 2: Predicted Electronic Properties and Reactivity Descriptors Based on general principles of DFT applied to quinoline derivatives. rsc.orguobaghdad.edu.iq

| Property | Formula | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Relatively high energy, indicating good electron-donating capability. |

| LUMO Energy (E_LUMO) | - | Relatively low energy, indicating electron-accepting potential. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | A moderate gap would suggest a balance of stability and reactivity. rsc.org |

| Ionization Potential (I) | ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Overall ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile. |

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. tandfonline.com For this compound, MEP maps would likely show negative potential (red/yellow) around the nitrogen atoms of the amino groups and the quinoline ring, indicating nucleophilic sites, while the hydrogen atoms of the amino groups would show positive potential (blue), indicating electrophilic sites.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net These predictions are valuable for assigning signals in experimental NMR spectra. For this compound, calculations would predict distinct signals for the aromatic protons, the N-methyl protons, and the amino protons, with their chemical shifts influenced by the electronic environment of the quinoline core. researchgate.net

Table 3: Conceptual Predicted Spectroscopic Data for this compound This table illustrates the type of data that would be generated from computational predictions. mdpi.comresearchgate.net

| Spectroscopy Type | Predicted Feature | Approximate Range | Structural Information |

|---|---|---|---|

| FT-IR | N-H stretching | 3300-3500 cm⁻¹ | Presence of amino and methylamino groups. |

| FT-IR | C=N, C=C stretching | 1500-1650 cm⁻¹ | Aromatic quinoline ring system. |

| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm | Signals corresponding to the quinoline ring protons. |

| ¹H NMR | N-H (amino) | Variable (broad) | Signal for the C5-NH₂ protons. |

| ¹H NMR | N-CH₃ (methylamino) | ~2.5-3.5 ppm | Singlet or doublet corresponding to the methyl group. |

| ¹³C NMR | Aromatic Carbons | 110-150 ppm | Signals for the ten carbons of the quinoline core. |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions. For this compound, this could involve studying its synthesis, such as the final steps in a Friedländer annulation or a nucleophilic aromatic substitution. mdpi.com DFT calculations can be used to map the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.orgresearchgate.net

By calculating the activation energies (the energy barriers of the transition states), chemists can predict the most favorable reaction pathway and understand the factors that control reaction rates and product selectivity. researchgate.net For example, a computational study could elucidate the mechanism of electrophilic substitution on the quinoline ring, predicting whether an incoming electrophile would preferentially add to the benzene or pyridine portion of the scaffold.

Molecular Dynamics Simulations (if applicable for larger systems or interactions)

While quantum chemical calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger, more complex systems over time. tandfonline.com For this compound, MD simulations would be highly applicable for investigating its interactions with biological macromolecules, such as enzymes or DNA, which are common targets for quinoline-based drugs. nih.govresearchgate.net

In a typical MD simulation, the compound would be placed in a simulated physiological environment (e.g., a box of water molecules and ions) with its target protein. mdpi.com The simulation tracks the movements and interactions of all atoms over nanoseconds or longer. This allows researchers to:

Assess the stability of the compound in the binding pocket of a protein. tandfonline.com

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

Calculate the binding free energy, which provides a quantitative measure of binding affinity. tandfonline.com

Observe conformational changes in both the ligand and the protein upon binding. mdpi.com

Such simulations are crucial in drug discovery for predicting how a molecule like this compound might behave as an inhibitor or ligand for a specific biological target. researchgate.net

Computational Aspects of Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) is a computational approach that formalizes this by creating mathematical models. ijaems.com These models correlate numerical descriptors of molecules (independent variables) with their measured biological activity (dependent variable). arabjchem.orgresearchgate.net

For this compound, a QSAR study would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors. These can be derived from its 2D structure (e.g., molecular weight, number of hydrogen bond donors) or from 3D computational models (e.g., HOMO/LUMO energies, dipole moment, solvent accessible surface area). bioline.org.brarabjchem.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links these descriptors to a specific activity, such as antimicrobial or anticancer potency. ijaems.combohrium.com

Validation: Testing the model's predictive power using both internal and external validation sets of compounds. mdpi.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. nih.gov The model can highlight which structural features—such as the presence of the methyl group at N6 or the specific arrangement of the diamine—are critical for the desired biological effect. tandfonline.comnih.gov

Table 4: Example Descriptors for a QSAR Model of this compound

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Constitutional | Molecular Weight | Size and bulkiness. |

| Topological | Wiener Index | Molecular branching and shape. |

| Lipophilic | LogP | Membrane permeability and bioavailability. ijaems.com |

| Electronic | HOMO Energy | Reactivity in charge-transfer interactions. arabjchem.org |

| Steric/3D | Solvent Accessible Surface Area | Accessibility for interaction with a target. |

Role of N6 Methylquinoline 5,6 Diamine in Catalysis and Materials Science

Catalytic Applications of N6-Methylquinoline-5,6-diamine and its Derivatives

The presence of two nitrogen-based functional groups in this compound positions it as a valuable candidate for various catalytic applications, either as a ligand for metal-based catalysts or as an organocatalyst itself.

Chiral 1,2-diamine scaffolds are considered "privileged ligands" in asymmetric catalysis due to their ability to form stable and effective complexes with a wide range of transition metals. researchgate.net These ligands are instrumental in creating a specific chiral environment around a metal center, enabling high stereoselectivity in chemical reactions. Complexes involving metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) with diamine ligands have been successfully applied in asymmetric hydrogenation and transfer hydrogenation of ketones, imines, and heteroaromatic compounds. researchgate.netpku.edu.cn

This compound, as a vicinal diamine fused to a quinoline (B57606) ring system, is a strong candidate for forming such catalytically active metal complexes. The quinoline moiety can influence the electronic properties and steric environment of the catalytic center. While specific studies detailing the use of this compound are emerging, the performance of analogous chiral diamine and quinoline-based ligands in asymmetric catalysis is well-documented. For instance, Ru(II) complexes of N-sulfonylated 1,2-diamines are powerful catalysts for the asymmetric hydrogenation of aromatic ketones and quinolines. pku.edu.cn Similarly, Rhodium complexes with unsymmetrical vicinal diamine ligands have demonstrated excellent activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones.

The general principle involves the coordination of the two nitrogen atoms of the diamine to the metal center, forming a stable five-membered chelate ring. This coordination, often in conjunction with other ligands, dictates the catalytic activity and the stereochemical outcome of the reaction.

Table 1: Examples of Diamine Ligands in Asymmetric Catalysis This table showcases representative diamine ligand systems to illustrate the catalytic potential of structures like this compound.

| Catalyst System (Metal/Ligand) | Reaction Type | Substrate Example | Performance |

|---|---|---|---|

| Ru(II) / Chiral TsDPEN | Asymmetric Hydrogenation | Aromatic Ketones | High conversion and enantioselectivity (>95% ee) pku.edu.cn |

| [Rh(Cp*)Cl₂]₂ / Unsymmetrical Vicinal Diamine | Asymmetric Transfer Hydrogenation | Aromatic Alkyl Ketones | Excellent conversion (>95%) and enantioselectivity (>95% ee) |

| Ir(I) / Chiral Phosphine-Diamine | Asymmetric Hydrogenation | Quinolines | High enantioselectivity for 2-alkyl-substituted quinolines |

| Pd(II) / Chiral Diamine | C-H Olefination | 8-phenylquinoline | Excellent yields and enantioselectivities (up to 98% ee) beilstein-journals.org |

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a major field in modern chemistry. Chiral primary and secondary amines are among the most powerful classes of organocatalysts, capable of activating substrates through the formation of transient iminium or enamine ions. Chiral 1,2-diamines and their derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.comrsc.org

The structure of this compound, containing both a primary and a secondary amine, allows it to potentially operate through these catalytic cycles. For example, in the reaction between a ketone and an α,β-unsaturated aldehyde (a Michael addition), the primary amine of the catalyst could form an enamine with the ketone, which then attacks the aldehyde. The chiral backbone of the quinoline diamine would control the stereochemistry of the product. mdpi.com Research has shown that organocatalysts derived from C2-symmetric diamines are highly effective for such reactions. mdpi.com

While direct organocatalytic applications of this compound are not yet widely reported, its structural analogy to known primary amine organocatalysts suggests significant potential. Further research into its efficacy and stereoselectivity in key organic reactions is a promising avenue.

Integration into Polymer Chemistry and Materials Science

The dual amine functionality of this compound makes it a valuable building block for the synthesis of advanced polymers and functional materials.

This compound can serve as a diamine monomer in step-growth polymerization. One of the most common applications for diamines is in the synthesis of polyamides, a class of high-performance polymers that includes materials like Nylon. weebly.comlibretexts.org In this process, the diamine monomer is reacted with a diacid chloride or a dicarboxylic acid. weebly.com

The reaction of this compound with a diacid chloride (e.g., sebacoyl chloride or terephthaloyl chloride) would proceed via a polycondensation reaction, forming strong amide linkages and creating a polymer chain with the quinoline unit integrated into the backbone. libretexts.org The incorporation of the rigid, aromatic quinoline structure is expected to impart high thermal stability and specific mechanical properties to the resulting polyamide. mdpi.com Because the two amine groups on this compound have different reactivity (one primary, one secondary), this could lead to polymers with a specific constitutional order along the chain. mdpi.com

Furthermore, its structure allows it to act as a cross-linking agent to create thermosetting polymers with networked structures, enhancing rigidity and thermal resistance.

Table 2: Potential Polyamide Synthesis Using this compound

| Monomer 1 | Monomer 2 (Diacid Chloride) | Resulting Polymer Type | Expected Properties |

|---|---|---|---|

| This compound | Adipoyl chloride | Aromatic-Aliphatic Polyamide | Enhanced thermal stability compared to Nylon 6,6; potential for specific solubility. |

| This compound | Terephthaloyl chloride | Wholly Aromatic Polyamide (Aramid-type) | High thermal resistance, high tensile strength, chemical inertness. mdpi.com |

| This compound | Isophthaloyl chloride | Wholly Aromatic Polyamide (Aramid-type) | Improved solubility over terephthaloyl-based aramids, high thermal stability. |

The integration of the this compound moiety into polymer backbones opens pathways to advanced functional materials. Polyquinolines and aromatic polyamides are known for their exceptional properties that extend beyond mechanical strength. mdpi.comchinesechemsoc.org

Thermally Stable Materials: The inherent rigidity and aromaticity of the quinoline ring contribute to high glass transition temperatures (Tg) and excellent thermal stability, making these polymers suitable for applications in demanding environments, such as in aerospace and electronics. mdpi.comresearchgate.net

Optoelectronic and Fluorescent Materials: Quinoline is a well-known fluorophore. Polymers incorporating this unit can exhibit fluorescent properties, making them useful as probes for chemical sensing or for direct visualization in polymer blends and biological imaging. chinesechemsoc.orgresearchgate.net Metal-free multicomponent polymerization methods have been developed to create poly(quinoline)s that show aggregation-induced emission, which is valuable for creating fluorescent nanoparticles for sensing applications, such as detecting heavy metal ions like Cr(VI). chinesechemsoc.org

Catalytic Materials: If the diamine's catalytic ligand properties are preserved after polymerization, it could be used to create heterogeneous catalysts. By immobilizing the active catalytic site onto a polymer support, the catalyst can be easily recovered and reused, which is a key principle of green chemistry.

Photochemical and Photophysical Research Involving this compound

The quinoline ring system is photochemically active, capable of absorbing UV and visible light and participating in excited-state processes. This makes this compound and its derivatives interesting for photochemical and photophysical research.

One significant application is its potential use as a photoinitiator for polymerization. Photoinitiators are molecules that, upon absorbing light, generate reactive species (such as free radicals) that start a polymerization chain reaction. rsc.org This technology is crucial for UV curing of coatings, adhesives, and dental fillings. Research on the analogous compound N6-methylquinoxaline-5,6-diamine has shown it can act as a photoinitiator, absorbing UV light to generate radicals for polymerizing coatings and adhesives. Given the structural and electronic similarities, this compound is a strong candidate for similar applications. Such systems can improve the curing process and enhance the mechanical properties of the final polymer.

The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are areas of active study. researchgate.netacademie-sciences.fr These properties are sensitive to the molecular environment and can be tuned by chemical modification. Research into the photophysics of this compound would involve characterizing its behavior upon light absorption to understand its potential in applications like organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

Mechanistic Studies of N6 Methylquinoline 5,6 Diamine Interactions with Biological Systems Academic Research Focus

Elucidation of Enzyme Inhibition Mechanisms (e.g., Diamine Oxidases, Polyamine Oxidases)

There are no available scientific studies that specifically investigate or elucidate the mechanisms of inhibition of Diamine Oxidases (DAO) or Polyamine Oxidases (PAO) by N6-Methylquinoline-5,6-diamine. Research on inhibitors for these enzyme classes typically focuses on other structural motifs. urv.catnih.govnih.govhistaminosis.com.ar While diamine-based compounds have been reviewed as inhibitors of these enzymes, specific data for this compound is not present in the surveyed literature. nih.gov

Investigation of DNA/RNA Interaction Mechanisms (e.g., DNA Cleavage, Photochemical Transitions)

Detailed investigations into the interaction mechanisms between this compound and DNA or RNA are not found in the available academic literature. There are no specific studies demonstrating DNA cleavage activity or detailing any photochemical transitions involving this compound's interaction with nucleic acids. science.gov General research into related but distinct chemical structures, such as N6-methylquinoxaline-5,6-diamine, has suggested potential interactions with bacterial DNA or RNA synthesis pathways, but this is not directly applicable to this compound.

Mechanistic Insights into Molecular Recognition and Binding with Biological Macromolecules

There is a lack of specific research detailing the molecular recognition and binding mechanisms of this compound with any particular biological macromolecules, such as proteins or enzymes. While studies on other quinoline-based inhibitors have provided detailed insights into their binding, including specific hydrogen bonds with amino acid residues in an enzyme's active site, similar data for this compound has not been published. acs.org General principles of molecular recognition involve various non-covalent interactions, but the specific application and study of these principles for this compound are not documented. nih.govrsc.org

Future Directions and Emerging Research Avenues for N6 Methylquinoline 5,6 Diamine

Development of Novel and Efficient Synthetic Strategies

While classical methods for quinoline (B57606) synthesis exist, future research will likely focus on developing more advanced and efficient strategies for N6-Methylquinoline-5,6-diamine and its derivatives. The pursuit of sustainability and atom economy will drive the exploration of catalytic methods that minimize waste and energy consumption. researchgate.net Inspired by advancements in the synthesis of related heterocyclic compounds, methodologies such as catalytic dehydrogenative coupling could offer more atom-efficient pathways. Furthermore, the development of novel palladium-catalyzed cross-coupling reactions, like the Suzuki–Miyaura reaction, provides a framework for creating derivatives of the quinoline core, though catalyst quantity and efficiency remain key areas for optimization. acs.org Future synthetic strategies may target higher yields, reduced reaction times, and simpler workup procedures, moving beyond multi-step processes that may require protective groups.

Exploration of Unprecedented Reactivity and Transformation Pathways

The this compound molecule possesses multiple reactive sites, including the quinoline ring system and the two distinct amine groups, which opens avenues for exploring novel chemical transformations. A significant area of future research involves the catalytic hydrogenation of the quinoline ring. researchgate.net Developing catalysts that can achieve asymmetric hydrogenation would provide access to optically active heterocyclic structures, which are valuable in medicinal chemistry. researchgate.net

Another promising frontier is the use of heterogeneous photocatalysis to induce selective transformations. acs.org Research into the photo-oxidation or reduction of the molecule on semiconductor surfaces could unveil new reaction pathways that are not accessible through traditional thermal methods. acs.org Additionally, the development of well-defined molecular catalysts, such as Cp*Co(III) complexes, for transfer hydrogenation of quinoline derivatives in environmentally benign solvents like water, points toward future explorations of the reactivity of this compound under sustainable conditions. researchgate.net